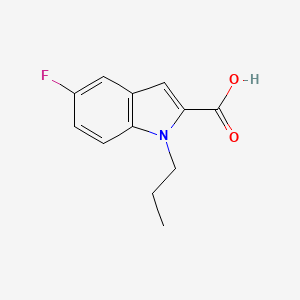
5-Fluor-1-propyl-1H-indol-2-carbonsäure
Übersicht
Beschreibung
5-fluoro-1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and propyl groups to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-propyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the compound’s diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid. For instance, storage temperature can affect the stability of the compound Other factors such as pH, presence of other compounds, and specific conditions within the body can also influence its action and efficacy
Biochemische Analyse
Biochemical Properties
5-Fluoro-1-propyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication . The interaction between 5-fluoro-1-propyl-1H-indole-2-carboxylic acid and these enzymes involves binding to active sites, leading to enzyme inhibition and subsequent disruption of biochemical pathways.
Cellular Effects
The effects of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activities against cancer cells, affecting cell cycle regulation and apoptosis . Additionally, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid may alter metabolic flux and metabolite levels within cells, impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with HIV-1 integrase involves a bis-bidentate chelation with two Mg2+ ions, inhibiting the enzyme’s strand transfer activity . This binding interaction disrupts the enzyme’s function, preventing viral replication. Additionally, 5-fluoro-1-propyl-1H-indole-2-carboxylic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . Over time, these degradation products may accumulate and exert different biological effects compared to the parent compound. In vitro and in vivo studies are essential for assessing the temporal changes in the compound’s activity and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at elevated concentrations . Understanding the dosage-dependent effects of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
5-Fluoro-1-propyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The primary metabolic pathway for indole derivatives involves oxidative degradation, leading to the formation of multiple metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and excretion. The metabolic fate of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid within different tissues is crucial for determining its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid is determined by targeting signals and post-translational modifications. Indole derivatives may be directed to specific cellular compartments, such as the nucleus or mitochondria, where they exert their biological effects . The localization of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid within subcellular organelles can influence its activity and function, impacting cellular processes such as gene expression and energy metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of 5-fluoro-1-propyl-1H-indole-2-carboxylic acid may involve large-scale Fischer indole synthesis followed by fluorination and propylation steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1-propyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of indole alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-1H-indole-2-carboxylic acid: Lacks the propyl group but shares the fluorine substitution.
1-propyl-1H-indole-2-carboxylic acid: Lacks the fluorine substitution but has the propyl group.
5-fluoro-3-phenyl-1H-indole-2-carboxylic acid: Contains a phenyl group instead of a propyl group
Uniqueness
5-fluoro-1-propyl-1H-indole-2-carboxylic acid is unique due to the combined presence of both fluorine and propyl groups, which may enhance its biological activity and chemical stability compared to similar compounds .
Eigenschaften
IUPAC Name |
5-fluoro-1-propylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJFIJKPJMHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


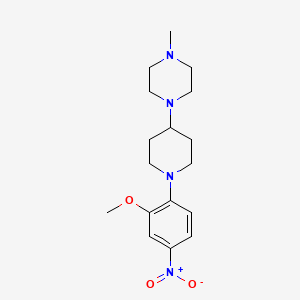
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
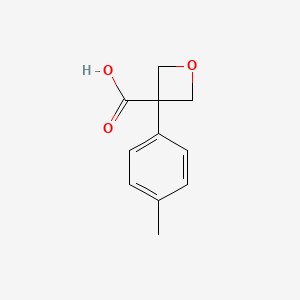

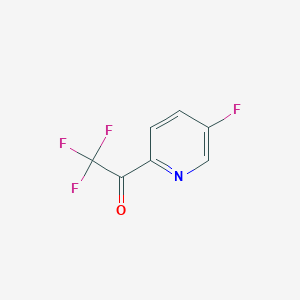
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
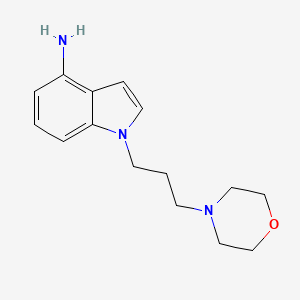
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
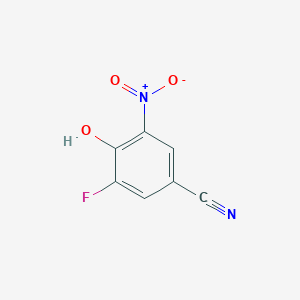
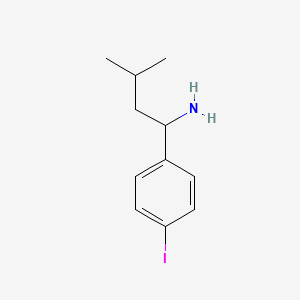
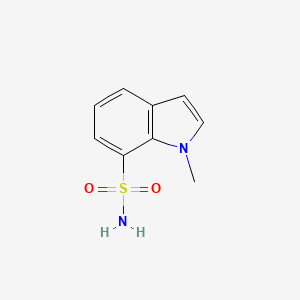
![methyl spiro[2.3]hexane-5-carboxylate](/img/structure/B1403303.png)
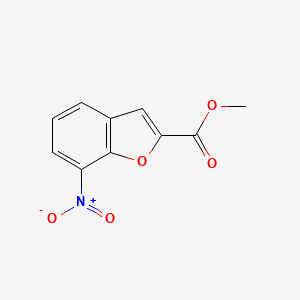
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
